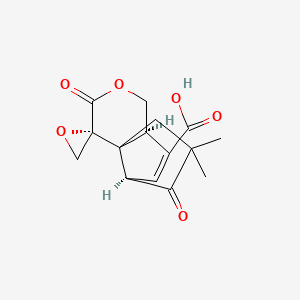![molecular formula C18H13ClN6OS B1226418 2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1226418.png)
2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-24360 is an aminopyridine.
Scientific Research Applications
Synthesis and Structure
- The compound has been synthesized through reactions involving N-methylmorpholinium 4-aryl(hetaryl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-6-thiolates with malononitrile and acetone. This synthesis led to the formation of tetrahydropyridothienopyridinones and, under certain conditions, tetrahydropyridothiopyranopyridinones. The structure of this compound was established via X-ray diffraction analysis, highlighting its complex molecular architecture (Dotsenko et al., 2003).
Antimicrobial Evaluation
- In research focused on antimicrobial properties, various pyrimidines and condensed pyrimidines, including derivatives of this compound, have been synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
Corrosion Inhibition
- Chromenopyridin derivatives, closely related to the compound , have been studied for their potential as environmentally friendly corrosion inhibitors. These studies utilized techniques like gravimetric analysis, electrochemical impedance spectroscopy, and scanning electron microscopy to evaluate their effectiveness (Ansari et al., 2017).
Development of Novel Heterocycles
- The compound has been involved in the synthesis of novel heterocyclic compounds. For example, its derivatives have been used in creating new pyrimidine heterocycles, contributing to the diverse field of organic chemistry and medicinal chemistry (Shehta & Abdel Hamid, 2019).
Biomedical Applications
- A multicomponent reaction involving compounds similar to this one resulted in derivatives promising for biomedical applications. This indicates potential in drug discovery and development, showcasing the compound's relevance in health sciences (Vereshchagin et al., 2015).
properties
Product Name |
2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile |
|---|---|
Molecular Formula |
C18H13ClN6OS |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4,6-diamino-14-(2-chlorophenyl)-8-imino-12-oxo-9-thia-3,11-diazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5-tetraene-5-carbonitrile |
InChI |
InChI=1S/C18H13ClN6OS/c19-10-4-2-1-3-7(10)8-5-11(26)24-18-12(8)15-13(17(23)27-18)14(21)9(6-20)16(22)25-15/h1-4,8,23H,5H2,(H,24,26)(H4,21,22,25) |
InChI Key |
IABMISNOPMLJAR-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(NC1=O)SC(=N)C3=C2N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl |
Canonical SMILES |
C1C(C2=C(NC1=O)SC(=N)C3=C2N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)
![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)
![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)


